molecular formula C23H15BrClNO4 B4583781 2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No. B4583781
M. Wt: 484.7 g/mol
InChI Key: YWVIUEVROYOKOL-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide belongs to a class of organic molecules that incorporate bromine, chlorine, and a methoxy group attached to a benzamide structure, which is further linked to a benzofuran moiety. Such structures are of interest in synthetic organic chemistry due to their potential biological activities and their use as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted benzamides often involves reactions like bromination, chlorination, and the use of methanamine derivatives for introducing the amide functionality (Polo et al., 2019). These processes can include nucleophilic substitution reactions and the use of specific catalysts for the formation of the benzofuran ring.

Molecular Structure Analysis

Molecular structure analysis of similar compounds often involves X-ray diffraction, NMR, and computational methods to understand the conformation and electronic structure. The presence of halogen atoms and the methoxy group can significantly influence the molecular geometry through intramolecular interactions and steric effects.

Chemical Reactions and Properties

Compounds like this compound can participate in various chemical reactions, including further halogenation, Suzuki coupling, and nucleophilic substitution reactions, owing to the reactive bromo and amide groups (Huang et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been exploring various synthesis methods and chemical properties of benzofuran derivatives, focusing on their potential in creating antimicrobial agents, understanding crystal structures, and investigating their reactions under specific conditions. For instance, the study on benzofuran-oxadiazole hybrids highlights the design, synthesis, and evaluation of antimicrobial activity of benzofuran derivatives, showcasing their potential in medical applications (Sanjeeva et al., 2021). Another significant contribution is the analysis of crystal structure and theoretical studies of benzamide derivatives, which provides insights into their molecular configurations and interactions (Polo et al., 2019).

Reaction Mechanisms and Catalysis

Exploring the reaction mechanisms and catalysis involving benzofuran and benzamide derivatives is crucial for developing efficient synthetic routes. The work on copper-catalysed intramolecular O-arylation demonstrates an efficient method for benzoxazole synthesis from N-(2-iodo-/bromo-phenyl)benzamides, underscoring the importance of catalysis in enhancing reaction efficiency (Wu et al., 2014).

Biological and Pharmacological Potential

Benzofuran derivatives exhibit significant biological and pharmacological potential, with studies indicating their utility in antimicrobial, anti-inflammatory, and antituberculosis treatments. The synthesis and antimicrobial activities of benzofuran analogues, such as the work by Parameshwarappa et al., demonstrate the potential of these compounds in addressing various microbial infections (Parameshwarappa et al., 2008).

properties

IUPAC Name

2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-19-11-10-13(12-17(19)25)21(27)22-20(15-7-3-5-9-18(15)30-22)26-23(28)14-6-2-4-8-16(14)24/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVIUEVROYOKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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